molecular formula C13H21N3 B12879336 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Katalognummer: B12879336
Molekulargewicht: 219.33 g/mol
InChI-Schlüssel: LGHSPQWQQQTFPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a fused bicyclic heterocyclic compound comprising a pyrrolidine ring fused to a pyrazole ring at the [2,3-c] position. The tetrahydropyrrolo[2,3-c]pyrazole scaffold is characterized by partial saturation of the pyrrolidine ring, which enhances conformational flexibility compared to fully aromatic systems. The substituents at the 1- and 3-positions—ethyl and cyclohexyl groups, respectively—modulate steric, electronic, and pharmacokinetic properties.

Eigenschaften

Molekularformel

C13H21N3

Molekulargewicht

219.33 g/mol

IUPAC-Name

3-cyclohexyl-1-ethyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C13H21N3/c1-2-16-13-11(8-9-14-13)12(15-16)10-6-4-3-5-7-10/h10,14H,2-9H2,1H3

InChI-Schlüssel

LGHSPQWQQQTFPB-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(CCN2)C(=N1)C3CCCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . Another method includes the formation of a domino imine, intramolecular annulation, and Ugi-azide reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and electrophiles such as alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The exact mechanism of action of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit specific kinases, thereby affecting signaling pathways involved in cell proliferation and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-c]pyrazole Family

  • Cyclohexyl substituents are known to enhance membrane permeability in drug-like molecules . Synthetic Pathways: Both compounds likely derive from mononuclear heterocyclic rearrangement (MHR) strategies, as demonstrated for pyrrolo[2,3-c]pyrazole derivatives .
  • 1-Acyl-3-amino-tetrahydropyrrolo[3,4-c]pyrazoles: Core Structure: The [3,4-c] fusion alters ring geometry and electronic distribution compared to [2,3-c] isomers. Bioactivity: These derivatives exhibit anticancer activity (IC₅₀ values in the micromolar range against human cancer cell lines), suggesting that substituents at the 3-position (e.g., amino vs. cyclohexyl) critically influence biological targeting .

Comparison with Pyrano[2,3-c]pyrazoles

  • Dihydropyrano[2,3-c]pyrazoles: Structural Differences: The pyran ring introduces an oxygen atom and a six-membered ring system, increasing planarity and hydrogen-bonding capacity relative to the tetrahydropyrrolo scaffold. Bioactivity: N1-Chlorophenyl-substituted dihydropyrano[2,3-c]pyrazoles (e.g., compounds 10ae and 10af) act as PPARγ partial agonists with micromolar potency .

Substituent-Driven Property Modifications

  • Cyclohexyl vs. Aromatic Substituents: Lipophilicity: Cyclohexyl groups increase logP values compared to thienyl or phenyl groups, as seen in CAS 641592-97-4 (3-thienyl) and phenyl-substituted chromeno[4,3-c]pyrazoles . Conformational Effects: Bulky substituents like cyclohexyl can induce torsional strain, as observed in 1-phenyl-chromeno[4,3-c]pyrazol-4-ones, where phenyl rings twist by 71.9°–92.1° from the fused-ring plane .

Data Tables

Table 1: Key Properties of Selected Pyrrolo[2,3-c]pyrazole Derivatives

Compound Substituents Bioactivity/Properties Reference
3-Cyclohexyl-1-ethyl-tetrahydropyrrolo[2,3-c]pyrazole 1-Ethyl, 3-Cyclohexyl Hypothesized enhanced lipophilicity
1-Ethyl-3-(3-thienyl)-tetrahydropyrrolo[2,3-c]pyrazole 1-Ethyl, 3-Thienyl Synthetic intermediate
1-Acyl-3-amino-tetrahydropyrrolo[3,4-c]pyrazole 1-Acyl, 3-Amino Anticancer activity (IC₅₀: 2–10 µM)

Table 2: Comparison with Pyrano[2,3-c]pyrazoles

Compound Core Structure Bioactivity Potency Reference
Dihydropyrano[2,3-c]pyrazole 10ae Pyran + Pyrazole PPARγ partial agonist ~1 µM
Target Compound Pyrrolidine + Pyrazole Undetermined N/A

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for pyrrolo[2,3-c]pyrazoles via MHR or carbocation-mediated cyclization .
  • Biological Potential: Structural analogs with cyclohexyl groups (e.g., in PPARγ agonists ) suggest utility in metabolic or oncology drug discovery, though empirical validation is needed.
  • Crystallography Insights: Chromeno[4,3-c]pyrazoles show that substituents like halogens minimally affect crystal packing, while bulky groups (e.g., cyclohexyl) may disrupt planarity .

Biologische Aktivität

3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the tetrahydropyrrolo[2,3-c]pyrazole class and exhibits a unique bicyclic structure that may influence its pharmacological profile.

  • Molecular Formula : C13H21N3
  • Molecular Weight : 219.33 g/mol
  • IUPAC Name : 3-cyclohexyl-1-ethyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole
  • Canonical SMILES : CCN1C2=C(CCN2)C(=N1)C3CCCCC3

The exact mechanism of action for 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is not fully elucidated. However, it is believed to interact with various molecular targets including:

  • Enzymes : Potential inhibition of specific kinases which are involved in cell proliferation and inflammatory pathways.
  • Receptors : Interaction with various receptors that may modulate biological responses.

Biological Activities

Research indicates that compounds in the tetrahydropyrrolo[2,3-c]pyrazole class may exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties. Pyrazole derivatives have been linked to significant inhibitory effects on various cancer cell lines.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties through modulation of inflammatory mediators.
  • Antimicrobial Properties : Some derivatives have shown activity against bacteria and fungi.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activities of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole:

Compound NameSimilarityKey Features
Tert-butyl 4-(1H-indazol-3-yl)piperidine0.75Incorporates an indazole moiety; used in medicinal chemistry.
Tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole0.75Explored for anti-inflammatory properties.
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine0.74Exhibits potential neuroprotective effects.

The presence of a cyclohexyl group in 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole may enhance its biological activity compared to these similar compounds.

Antitumor Studies

A study examining the antitumor effects of pyrazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed enhanced efficacy compared to doxorubicin alone.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can inhibit key inflammatory pathways. For instance, compounds exhibiting IC50 values in the low micromolar range have been reported to reduce pro-inflammatory cytokine levels in vitro.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.